molecular formula C16H16N4O6S B2892865 5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034224-64-9

5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2892865
CAS No.: 2034224-64-9
M. Wt: 392.39
InChI Key: HROGWXYTXFBBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps Each step requires precise control of reaction conditions, including temperature, solvent, and pH

  • Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow processes to enhance yield and purity while reducing reaction times. Automated synthesis platforms are frequently employed to optimize reaction conditions and ensure reproducibility.

Chemical Reactions Analysis

  • Types of Reactions: : The compound undergoes various chemical reactions, including substitution, oxidation, and reduction. Each type of reaction offers insights into the compound's reactivity and potential modifications.

  • Common Reagents and Conditions: : Typical reagents include strong acids and bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

  • Major Products: : The products formed depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce different functional groups, altering the compound's properties.

Scientific Research Applications

  • Chemistry: : In organic synthesis, the compound serves as a building block for creating complex molecules, aiding in the development of new synthetic methodologies.

  • Biology: : It exhibits biological activity, making it a candidate for drug discovery and development, especially in targeting specific enzymes or receptors.

  • Medicine: : Potential therapeutic applications include its use in designing novel pharmaceuticals, particularly for treating diseases where precise molecular targeting is crucial.

  • Industry: : Its stability and reactivity make it useful in material science, particularly in developing advanced materials with specific properties.

Mechanism of Action: : The compound exerts its effects through interactions with molecular targets, often involving binding to specific enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical outcomes. The pathways involved might include inhibition or activation of biochemical processes crucial for therapeutic effects or material properties.

Comparison with Similar Compounds

  • Comparison: : Compared to similar compounds, it stands out due to its unique functional groups and reactivity profile. Its sulfonyl and pyridazinyl moieties offer distinct advantages in terms of stability and biological activity.

  • List of Similar Compounds: : Similar compounds include other benzo[d]oxazole derivatives and pyridazinyl-containing molecules, each offering different benefits and limitations based on their structures and properties.

Properties

IUPAC Name

5-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-24-14-4-5-15(19-18-14)25-10-6-7-20(9-10)27(22,23)11-2-3-13-12(8-11)17-16(21)26-13/h2-5,8,10H,6-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROGWXYTXFBBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.